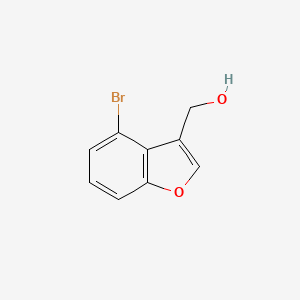
(4-Bromobenzofuran-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromobenzofuran-3-YL)methanol is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromobenzofuran-3-YL)methanol typically involves the bromination of benzofuran followed by the introduction of a methanol group. One common method is the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromobenzofuran is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: (4-Bromobenzofuran-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, or alkyl halides can be used under appropriate conditions.
Major Products Formed:
- Oxidation of the methanol group can yield 4-bromobenzofuran-3-carboxylic acid.
- Reduction of the bromine atom can yield benzofuran-3-ylmethanol.
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
(4-Bromobenzofuran-3-YL)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of (4-Bromobenzofuran-3-YL)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and methanol group may play a role in its biological activity by interacting with enzymes or receptors. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Benzofuran: The parent compound without the bromine and methanol groups.
4-Bromobenzofuran: Similar structure but lacks the methanol group.
Benzofuran-3-YL)methanol: Similar structure but lacks the bromine atom.
Uniqueness: (4-Bromobenzofuran-3-YL)methanol is unique due to the presence of both the bromine atom and methanol group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H7BrO2 |
|---|---|
Peso molecular |
227.05 g/mol |
Nombre IUPAC |
(4-bromo-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C9H7BrO2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,11H,4H2 |
Clave InChI |
RDSKPYBGGHFERL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)C(=CO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


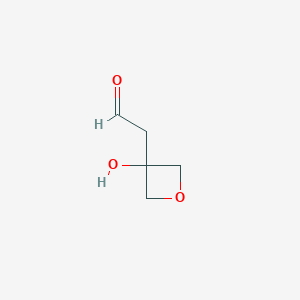
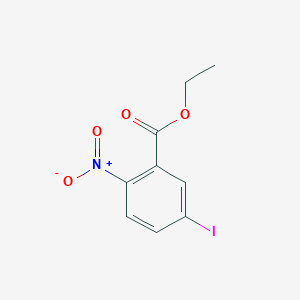
![1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene](/img/structure/B13030170.png)

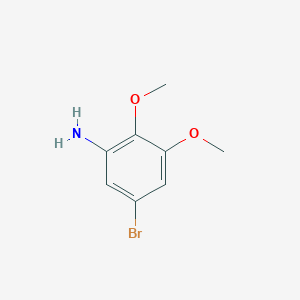
![Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13030180.png)

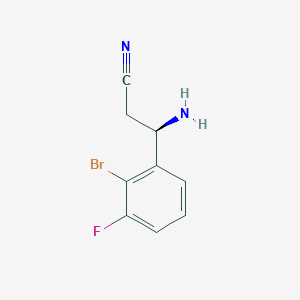
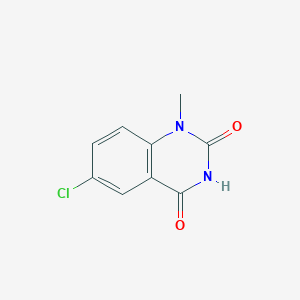
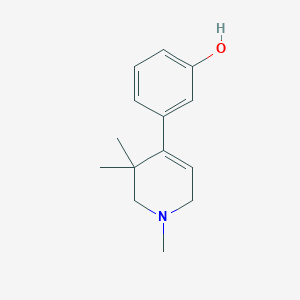
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid](/img/structure/B13030225.png)
![(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13030236.png)
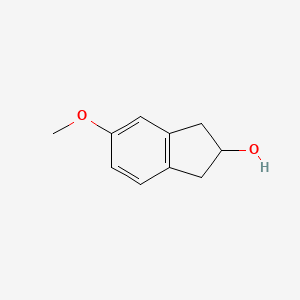
![4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13030240.png)
